molecular formula C15H22 B14543700 (1-Phenylethyl)cycloheptane CAS No. 61988-90-7

(1-Phenylethyl)cycloheptane

Cat. No.: B14543700
CAS No.: 61988-90-7
M. Wt: 202.33 g/mol
InChI Key: WXKKACNPJQPBSL-UHFFFAOYSA-N
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Description

(1-Phenylethyl)cycloheptane is an organic compound belonging to the class of cycloalkanes. Cycloalkanes are saturated hydrocarbons with carbon atoms arranged in a ring structure. The compound consists of a cycloheptane ring with a 1-phenylethyl substituent attached to it. This unique structure imparts specific chemical and physical properties to the compound, making it of interest in various fields of research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-Phenylethyl)cycloheptane can be achieved through several methods. One common approach involves the alkylation of cycloheptane with 1-phenylethyl chloride in the presence of a strong base such as sodium hydride. The reaction typically occurs under reflux conditions in an inert solvent like tetrahydrofuran (THF). Another method involves the Friedel-Crafts alkylation of cycloheptane with 1-phenylethyl bromide using aluminum chloride as a catalyst.

Industrial Production Methods

Industrial production of this compound may involve large-scale alkylation processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, ensuring high yields and purity of the final product. The use of advanced catalysts and optimized reaction parameters further enhances the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

(1-Phenylethyl)cycloheptane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of cycloheptanone derivatives.

    Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the compound into cycloheptane derivatives with reduced phenylethyl groups.

    Substitution: Halogenation reactions with reagents like bromine or chlorine can introduce halogen atoms into the cycloheptane ring, forming halogenated derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.

    Substitution: Bromine or chlorine in the presence of light or a radical initiator.

Major Products Formed

    Oxidation: Cycloheptanone derivatives.

    Reduction: Cycloheptane derivatives with reduced phenylethyl groups.

    Substitution: Halogenated cycloheptane derivatives.

Scientific Research Applications

(1-Phenylethyl)cycloheptane has several applications in scientific research:

    Chemistry: Used as a model compound to study the reactivity and stability of cycloalkanes and their derivatives.

    Biology: Investigated for its potential biological activity and interactions with biological molecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for the synthesis of pharmaceutical compounds.

    Industry: Utilized as an intermediate in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (1-Phenylethyl)cycloheptane involves its interaction with specific molecular targets and pathways. The phenylethyl group can engage in π-π interactions with aromatic residues in proteins, influencing their function. Additionally, the cycloheptane ring can undergo conformational changes, affecting the compound’s binding affinity and activity. These interactions can modulate various biochemical pathways, leading to the observed effects.

Comparison with Similar Compounds

Similar Compounds

    Cyclohexane: A smaller cycloalkane with six carbon atoms in the ring.

    Cyclooctane: A larger cycloalkane with eight carbon atoms in the ring.

    Cyclopentane: A smaller cycloalkane with five carbon atoms in the ring.

Uniqueness

(1-Phenylethyl)cycloheptane is unique due to its specific ring size and the presence of the phenylethyl substituent This combination imparts distinct chemical and physical properties, making it different from other cycloalkanes

Properties

CAS No.

61988-90-7

Molecular Formula

C15H22

Molecular Weight

202.33 g/mol

IUPAC Name

1-phenylethylcycloheptane

InChI

InChI=1S/C15H22/c1-13(15-11-7-4-8-12-15)14-9-5-2-3-6-10-14/h4,7-8,11-14H,2-3,5-6,9-10H2,1H3

InChI Key

WXKKACNPJQPBSL-UHFFFAOYSA-N

Canonical SMILES

CC(C1CCCCCC1)C2=CC=CC=C2

Origin of Product

United States

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